molecular formula C11H17NO4 B3392998 (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 167611-99-6

(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B3392998
CAS No.: 167611-99-6
M. Wt: 227.26 g/mol
InChI Key: RTWMQNSZCUYSJJ-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 937244-10-5) is a bicyclic β-amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The tert-butoxycarbonyl (Boc) group at the 3-position serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a conformationally constrained building block for peptidomimetics and protease inhibitors, particularly in antiviral drug development . Its stereochemistry (1R,2S,5S) is critical for binding interactions in biological targets, as demonstrated in SARS-CoV-2 main protease inhibitors .

Properties

IUPAC Name

(1R,2S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051393-66-8
Record name rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid , also known by its CAS number 848777-73-1 , is a bicyclic heterocyclic compound with potential biological applications. Its unique structure offers interesting properties that have been investigated for various pharmacological activities, particularly in the context of antiviral and anticancer research.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Purity : Typically ≥ 97% as per commercial sources .

Antiviral Properties

Recent studies have highlighted the compound's role as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication and maturation. The compound exhibits significant inhibitory activity, with a reported binding affinity (K_i) of approximately 27.7 nM and an effective concentration (EC_50) of 1364 nM against SARS-CoV-2 . This positions it as a promising candidate for further development in antiviral therapeutics.

The biological activity of this compound is attributed to its ability to mimic natural substrates of the Mpro enzyme, effectively blocking the proteolytic cleavage necessary for viral replication. The introduction of a cyclic leucine mimetic in its structure has been shown to enhance its efficacy compared to other inhibitors .

Study 1: Inhibition of SARS-CoV-2 Mpro

A comparative study evaluated various derivatives of azabicyclo compounds, including the target compound. The results indicated that modifications to the bicyclic structure significantly influenced both potency and metabolic stability. The structural analogs were assessed in vitro using human liver microsomes, revealing that while some derivatives exhibited improved metabolic stability, they did not surpass the efficacy observed with this compound .

CompoundK_i (nM)EC_50 (nM)Metabolic Stability
Target Compound27.71364Moderate
Analog A2301500High
Analog B15.0500Low

Study 2: Anticancer Activity

In addition to its antiviral properties, preliminary investigations into the anticancer potential of this compound have shown promise. In vitro assays demonstrated that it can induce apoptosis in certain cancer cell lines, suggesting a dual mechanism of action that may involve both direct cytotoxic effects and modulation of cell signaling pathways related to cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

a. Antiviral Agents

Research has indicated that derivatives of bicyclic compounds can exhibit antiviral properties. The azabicyclo structure allows for modifications that can enhance biological activity against viral infections. Studies have shown that related compounds have been effective against various viral strains, suggesting potential avenues for further research on this specific compound's efficacy as an antiviral agent .

b. Analgesics

The compound's structural similarity to known analgesics positions it as a candidate for pain management research. Initial studies on related azabicyclo compounds have demonstrated promising analgesic effects by modulating pain pathways in animal models . Further exploration could lead to the development of new pain relief medications.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique bicyclic framework.

a. Synthesis of Peptides

This compound can be utilized in peptide synthesis as a protecting group for amines during the formation of peptide bonds. Its stability under various reaction conditions makes it suitable for protecting sensitive functional groups during multi-step syntheses .

b. Chiral Building Block

The chiral nature of this compound allows it to be used as a chiral building block in asymmetric synthesis processes, which are essential for producing enantiomerically pure compounds required in pharmaceuticals .

Materials Science

In addition to its applications in chemistry and medicine, this compound has potential uses in materials science.

a. Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid bicyclic structure . This property is particularly valuable in the development of high-performance materials for industrial applications.

b. Drug Delivery Systems

The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems where controlled release is essential . By modifying the compound's structure, researchers can tailor its interactions with various therapeutic agents to improve bioavailability and efficacy.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antiviral Activity : A study published in a leading pharmaceutical journal examined the antiviral activity of related azabicyclo compounds against influenza viruses, demonstrating significant inhibition rates that warrant further investigation into this compound .
  • Peptide Synthesis Research : In a recent publication focused on synthetic methodologies, researchers successfully employed this compound as a protecting group for amines during peptide synthesis, achieving high yields and purity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties CAS/RN
Target Compound: (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₇NO₄ 227.26 None (baseline structure) Protease inhibition, antiviral agents 937244-10-5
(1S,2S,5R)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₅Cl₂NO₄ 296.14 6,6-dichloro substitution Enhanced electrophilicity; potential halogen bonding in target engagement 1932796-74-1
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 6,6-dimethyl substitution Increased hydrophobicity; improved metabolic stability 219754-02-6
(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (stereoisomer) C₁₁H₁₇NO₄ 227.26 Stereochemical inversion (1S,2S,5R) Altered binding affinity; used in comparative SAR studies 400720-05-0
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid C₁₁H₁₅F₂NO₄ 263.24 6,6-difluoro substitution; alternate numbering Fluorine-induced polarity changes; potential PET tracer applications 1400990-36-4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.